molecular formula C10H13BrMgO B14876851 (2-t-Butoxyphenyl)magnesium bromide

(2-t-Butoxyphenyl)magnesium bromide

Cat. No.: B14876851
M. Wt: 253.42 g/mol
InChI Key: OEWUHQJHOQTGQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-t-Butoxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a (2-t-butoxyphenyl) group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-t-Butoxyphenyl)magnesium bromide is typically synthesized through the reaction of 2-t-butoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

2-t-Butoxyphenyl bromide+Mg(2-t-Butoxyphenyl)magnesium bromide\text{2-t-Butoxyphenyl bromide} + \text{Mg} \rightarrow \text{this compound} 2-t-Butoxyphenyl bromide+Mg→(2-t-Butoxyphenyl)magnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that ensure anhydrous conditions and efficient mixing of reactants. The reaction is typically monitored using techniques such as gas chromatography to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

(2-t-Butoxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.

Major Products Formed

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Coupled Products: Various coupled organic molecules depending on the electrophile.

Scientific Research Applications

(2-t-Butoxyphenyl)magnesium bromide has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Polymer Chemistry: Acts as a catalyst in the polymerization of certain monomers.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Involved in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-t-Butoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom imparts a partial negative charge to the carbon atom, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The reaction typically proceeds through a transition state where the nucleophile and electrophile are temporarily bonded before forming the final product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

(2-t-Butoxyphenyl)magnesium bromide is unique due to the presence of the bulky t-butoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This steric hindrance can lead to different reaction pathways and products compared to simpler Grignard reagents like phenylmagnesium bromide.

Properties

Molecular Formula

C10H13BrMgO

Molecular Weight

253.42 g/mol

IUPAC Name

magnesium;(2-methylpropan-2-yl)oxybenzene;bromide

InChI

InChI=1S/C10H13O.BrH.Mg/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

OEWUHQJHOQTGQJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=CC=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.